molecular formula C8H7N5O B051437 5-Methyl-5,7-dihydroimidazo[4',5':4,5]benzo[1,2-d][1,2,3]triazol-6(1H)-one CAS No. 115854-52-9

5-Methyl-5,7-dihydroimidazo[4',5':4,5]benzo[1,2-d][1,2,3]triazol-6(1H)-one

Cat. No.: B051437
CAS No.: 115854-52-9
M. Wt: 189.17 g/mol
InChI Key: NJQFZXWWPKGWBU-UHFFFAOYSA-N
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Description

Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI) is a heterocyclic compound that belongs to the class of imidazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound, which includes both imidazole and benzotriazole rings, makes it an interesting subject for research and application in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with formamide under acidic conditions to form the imidazole ring . Another approach includes the use of metal-free catalyzed intermolecular tandem Michael addition/cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives.

Scientific Research Applications

Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI) has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[4,5-b]pyridine
  • Imidazo[1,2-a]pyridine
  • Benzimidazole

Uniqueness

Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI) is unique due to its combined imidazole and benzotriazole structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

115854-52-9

Molecular Formula

C8H7N5O

Molecular Weight

189.17 g/mol

IUPAC Name

7-methyl-2,5-dihydroimidazo[4,5-f]benzotriazol-6-one

InChI

InChI=1S/C8H7N5O/c1-13-7-3-5-4(10-12-11-5)2-6(7)9-8(13)14/h2-3H,1H3,(H,9,14)(H,10,11,12)

InChI Key

NJQFZXWWPKGWBU-UHFFFAOYSA-N

SMILES

CN1C2=CC3=NNN=C3C=C2NC1=O

Isomeric SMILES

CN1C2=CC3=NNNC3=CC2=NC1=O

Canonical SMILES

CN1C2=CC3=NNNC3=CC2=NC1=O

Synonyms

Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl- (9CI)

Origin of Product

United States

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